molecular formula C12H14O2S2 B12504298 2,5-Bis(ethylthio)terephthalaldehyde

2,5-Bis(ethylthio)terephthalaldehyde

Cat. No.: B12504298
M. Wt: 254.4 g/mol
InChI Key: QDTSUEPMPVZLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(ethylthio)terephthalaldehyde is an organic compound with the molecular formula C12H14O2S2. It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by ethylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(ethylthio)terephthalaldehyde typically involves the reaction of terephthalaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(ethylthio)terephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,5-Bis(ethylthio)terephthalaldehyde primarily involves its reactivity due to the presence of aldehyde and ethylthio groups. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in organic synthesis. The ethylthio groups can interact with metal ions, making the compound useful in coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(ethylthio)terephthalaldehyde is unique due to the presence of ethylthio groups, which enhance its reactivity and make it suitable for specific applications in materials science and organic synthesis. The ethylthio groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C12H14O2S2

Molecular Weight

254.4 g/mol

IUPAC Name

2,5-bis(ethylsulfanyl)terephthalaldehyde

InChI

InChI=1S/C12H14O2S2/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3

InChI Key

QDTSUEPMPVZLAL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1C=O)SCC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.